MFCD18322828
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Overview
Description
The compound [1,1’-Biphenyl]-3-carboxylic acid, 4’-methoxy-3’,5-bis(trifluoromethyl) , also known by its MDL number MFCD18322828 , is a chemical entity with the molecular formula C16H10F6O3 and a molecular weight of 364.24 g/mol . This compound is characterized by its unique structure, which includes a biphenyl core substituted with carboxylic acid, methoxy, and trifluoromethyl groups.
Preparation Methods
The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 4’-methoxy-3’,5-bis(trifluoromethyl) can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl derivatives, followed by nucleophilic substitution to introduce the methoxy and trifluoromethyl groups. The reaction conditions typically require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and anhydrous solvents like dichloromethane (CH2Cl2) to facilitate the reaction . Industrial production methods may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and by-products.
Chemical Reactions Analysis
[1,1’-Biphenyl]-3-carboxylic acid, 4’-methoxy-3’,5-bis(trifluoromethyl): undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or esters using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or trifluoromethyl iodide (CF3I).
Coupling Reactions: The biphenyl core allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Scientific Research Applications
[1,1’-Biphenyl]-3-carboxylic acid, 4’-methoxy-3’,5-bis(trifluoromethyl): has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 4’-methoxy-3’,5-bis(trifluoromethyl) involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context .
Comparison with Similar Compounds
When compared to similar compounds, [1,1’-Biphenyl]-3-carboxylic acid, 4’-methoxy-3’,5-bis(trifluoromethyl) stands out due to its unique combination of functional groups. Similar compounds include:
[1,1’-Biphenyl]-3-carboxylic acid: Lacks the methoxy and trifluoromethyl groups, resulting in different chemical properties and reactivity.
4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid: Contains the methoxy group but not the trifluoromethyl groups, affecting its lipophilicity and biological activity.
3’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methoxy group, which influences its solubility and interaction with biological targets.
Properties
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O3/c1-25-13-3-2-8(7-12(13)16(20,21)22)9-4-10(14(23)24)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKHRYCTTWUHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692180 |
Source
|
Record name | 4'-Methoxy-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-69-8 |
Source
|
Record name | 4'-Methoxy-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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